molecular formula C8H12NNaO3 B6190875 sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate CAS No. 2648861-14-5

sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate

Cat. No. B6190875
CAS RN: 2648861-14-5
M. Wt: 193.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate, commonly known as sodium oxetane carboxylate, is an organic compound with a molecular formula of C6H10NO3Na. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Sodium oxetane carboxylate has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other organic compounds. Additionally, it has been used as a reagent in the synthesis of heterocyclic compounds, such as benzothiazole and benzimidazole derivatives. It has also been used in the synthesis of peptide and peptidomimetics, as well as in the synthesis of metal-organic frameworks.

Mechanism of Action

Sodium oxetane carboxylate is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is believed to act as a nucleophile, meaning that it can act as a Lewis base, forming a bond with an electron-deficient species, such as an electrophile or a proton. This allows it to form a covalent bond with the electron-deficient species, resulting in the formation of a new product.
Biochemical and Physiological Effects
Sodium oxetane carboxylate has been used in a variety of scientific research applications, but its biochemical and physiological effects have not been extensively studied. However, it is believed to have minimal toxicity, as it is not known to be metabolized in the body. Additionally, it has been shown to be non-irritating to the skin and eyes, and is not considered to be a skin sensitizer.

Advantages and Limitations for Lab Experiments

Sodium oxetane carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized through a variety of methods. Additionally, it is non-toxic and non-irritating, making it safe for use in laboratory settings. However, it is important to note that its mechanism of action is not well understood, and it should be used with caution in experiments that involve the synthesis of pharmaceuticals or other organic compounds.

Future Directions

Sodium oxetane carboxylate has potential for use in a variety of scientific research applications, and there are a number of potential future directions for research. These include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted into the synthesis of new compounds using sodium oxetane carboxylate as an intermediate. Finally, further research could be conducted into its potential use as an industrial catalyst or in the synthesis of peptide and peptidomimetics.

Synthesis Methods

Sodium oxetane carboxylate can be synthesized through a variety of methods, including the reaction of a sodium salt of an oxetane carboxylic acid with an appropriate base. The reaction is generally conducted in a solvent, such as ethanol or methanol, and yields a product with a high purity. Additionally, the reaction may be catalyzed with a variety of catalysts, such as lithium chloride, sodium hydroxide, or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate involves the reaction of oxetan-3-ol with pyrrolidine-2-carboxylic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Oxetan-3-ol", "Pyrrolidine-2-carboxylic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve oxetan-3-ol in dry tetrahydrofuran (THF) and add sodium hydride to the solution.", "Step 2: Stir the mixture at room temperature for 30 minutes.", "Step 3: Add pyrrolidine-2-carboxylic acid to the mixture and stir for an additional 2 hours.", "Step 4: Add sodium hydroxide to the mixture and stir for 1 hour.", "Step 5: Filter the mixture and wash the solid with water.", "Step 6: Dry the solid and recrystallize from ethanol to obtain sodium (2S)-1-(oxetan-3-yl)pyrrolidine-2-carboxylate." ] }

CAS RN

2648861-14-5

Molecular Formula

C8H12NNaO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.